molecular formula C28H26N2O5 B11579967 1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11579967
M. Wt: 470.5 g/mol
InChI Key: BHMHYJCOHSLNDL-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, substituted with methoxy, pentyloxy, and pyridinyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the preparation of the chromeno[2,3-c]pyrrole core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The methoxy and pentyloxy groups are introduced via etherification reactions, while the pyridinyl group is incorporated through a coupling reaction, such as Suzuki-Miyaura coupling . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Coupling Reactions: Reactions like Suzuki-Miyaura coupling can be used to introduce various substituents, enhancing the compound’s versatility.

Scientific Research Applications

1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to alterations in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other chromeno-pyrrole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H26N2O5

Molecular Weight

470.5 g/mol

IUPAC Name

1-(3-methoxy-4-pentoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H26N2O5/c1-3-4-9-16-34-21-14-13-18(17-22(21)33-2)25-24-26(31)19-10-5-6-11-20(19)35-27(24)28(32)30(25)23-12-7-8-15-29-23/h5-8,10-15,17,25H,3-4,9,16H2,1-2H3

InChI Key

BHMHYJCOHSLNDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O)OC

Origin of Product

United States

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